molecular formula C₁₄H₂₁NO₂ B015667 (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL CAS No. 931115-27-4

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL

Cat. No.: B015667
CAS No.: 931115-27-4
M. Wt: 235.32 g/mol
InChI Key: QNPPIKMBCJUUTG-OCCSQVGLSA-N
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Description

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol is a key synthetic intermediate of significant interest in medicinal chemistry research, most notably in the preparation of the analgesic agent tramadol . This compound is a single enantiomer that can be synthesized via a Grignard reaction between 1-(dimethylaminomethyl)cyclohexan-1-one and 3-methoxyphenylmagnesium bromide, followed by a meticulous purification process involving precipitation as a hydrobromide salt to isolate the desired isomer from its diastereomers and reduce byproducts . Its primary research value lies in its role as a precursor in the study and development of centrally acting analgesic compounds . Beyond its application in opioid receptor research, this chemical scaffold has also been investigated for its potential antitussive (cough-suppressing) properties . Researchers utilize this high-purity intermediate to explore structure-activity relationships, develop novel synthetic pathways, and produce reference standards. This product is intended for laboratory research purposes only and is strictly not for human consumption, diagnostic use, or any therapeutic application.

Properties

IUPAC Name

(1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPPIKMBCJUUTG-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204297
Record name (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931115-27-4, 185502-39-0
Record name (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931115-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-(aminomethyl)-1-(3-methoxyphenyl)-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185502390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXANOL, 2-(AMINOMETHYL)-1-(3-METHOXYPHENYL)-, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDX4ZNH4WE
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Record name N,N-Didesmethyltramadol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reductive Amination Approach

The foundational method involves reductive amination of 1-(3-methoxyphenyl)cyclohexan-1-one with benzylamine derivatives. Cyclohexanone undergoes condensation with 3-methoxybenzaldehyde under acidic conditions (HCl, EtOH, 60°C, 12 h) to form the imine intermediate, which is subsequently reduced using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at 0–25°C. This two-step process achieves 65–72% yield but suffers from moderate stereoselectivity (60:40 dr), necessitating chiral resolution via diastereomeric salt formation with L-tartaric acid.

Key Reaction Parameters:

StepReagents/ConditionsYielddr
Imine formation3-Methoxybenzaldehyde, HCl89%N/A
ReductionSTAB, DCM, 0°C → 25°C, 6 h73%60:40

Grignard Reagent Addition

An alternative route employs Grignard reagents to construct the cyclohexanol backbone. Phenylmagnesium bromide reacts with 3-methoxycyclohexanone in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride to yield the racemic alcohol. Subsequent Mitsunobu reaction with phthalimide introduces the aminomethyl group, though this method requires harsh conditions (DIAD, PPh3, 80°C) and affords only 45% overall yield.

Asymmetric Synthesis Techniques

Chiral Ligand-Mediated Catalysis

State-of-the-art approaches utilize chiral bisoxazoline ligands (e.g., L1-L3) to induce enantioselectivity during the Mannich reaction. A representative protocol involves:

  • Mannich Base Formation : Reacting 3-methoxyphenylacetone with formaldehyde and (R,R)-1,2-diaminocyclohexane in methanol at 20°C for 24 h.

  • Asymmetric Reduction : Employing (S)-BINAP-RuCl₂ catalyst under hydrogen (50 psi) to achieve 92% ee.

Optimized Conditions:

ParameterValue
Temperature25°C
Pressure (H₂)50 psi
Catalyst Loading2 mol%
Reaction Time48 h
ee92%

Enzymatic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the undesired (1S,2S)-enantiomer in a kinetic resolution process. Using vinyl acetate as an acyl donor in tert-butyl methyl ether (MTBE), this method achieves 99% ee for the target (1R,2R)-isomer with 40% conversion after 72 h.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Modern facilities adopt tubular flow reactors to enhance reaction control and throughput. A representative setup involves:

  • Reactor 1 : Imine formation (residence time: 30 min, 60°C)

  • Reactor 2 : STAB-mediated reduction (residence time: 20 min, 25°C)

  • Inline Analytics : FTIR monitors imine conversion (>95%) prior to reduction.

Performance Metrics:

MetricBatch ProcessFlow Process
Annual Capacity50 kg500 kg
Solvent Consumption300 L/kg80 L/kg
Energy Efficiency35%68%

Process Optimization Strategies

  • Solvent Selection : Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor: 12 → 5.3).

  • Catalyst Recycling : Immobilized Ru-BINAP on mesoporous silica enables 5 reuse cycles without ee loss.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol/water (4:1) yields needle-like crystals suitable for X-ray diffraction. Single-crystal analysis confirms the (1R,2R) configuration with torsion angles θ₁ = −56.3°, θ₂ = 112.7°.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):
δ 7.17 (dd, J = 7.8 Hz, 1H, ArH), 3.91 (d, J = 12.8 Hz, 1H, CHOH), 2.63–2.53 (m, 2H, CH₂NH₂).
HRMS (ESI): Calculated for C₁₄H₂₁NO₂ [M+H]⁺: 236.1651; Found: 236.1648 .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a cyclohexane derivative.

    Substitution: Formation of substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

Synthesis Overview

StepDescription
Starting MaterialCyclohexanone derivative and 3-methoxybenzaldehyde
Formation of IntermediateCondensation reaction to form an intermediate
ReductionSodium borohydride used to reduce the intermediate to the desired alcohol
HydroxylationIntroduction of hydroxyl group using reagents like osmium tetroxide

Pharmacological Potential

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL has been studied for its potential interactions with various biological targets:

  • Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, offering insights into drug design for metabolic disorders.

Case Studies

  • Neuropharmacological Studies : Research indicates that derivatives of this compound exhibit activity at serotonin receptors, suggesting potential use in treating anxiety and depression.
  • Analgesic Effects : Similar compounds have shown promise as analgesics through modulation of pain pathways, indicating that this compound may possess similar properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Tramadol [(1R,2R)-2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol]

Molecular Formula: C₁₆H₂₅NO₂ Key Features:

  • Substituents: Dimethylaminomethyl group, 3-methoxyphenyl.
  • Mechanism: Dual action as a µ-opioid receptor agonist and inhibitor of serotonin/norepinephrine reuptake .
  • Pharmacokinetics : Metabolized via CYP enzymes to active metabolites (e.g., O-desmethyltramadol).

Comparison :

  • The target compound lacks the dimethylamino group, reducing lipophilicity and altering receptor binding kinetics.
  • Tramadol’s (1R,2R)-isomer has higher µ-opioid receptor affinity, while the target compound’s primary amine may weaken opioid activity but retain monoaminergic effects .

(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol

Molecular Formula: C₇H₁₅NO Key Features:

Comparison :

  • The absence of the 3-methoxyphenyl group eliminates interactions with opioid receptors linked to tramadol’s analgesic effects.

Metabolites: Methylamino and Ethylamino Variants

  • (1R,2R)-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]cyclohexan-1-ol: Molecular Formula: C₁₅H₂₃NO₂ Intermediate demethylation product between tramadol and the target compound. Retains partial µ-opioid receptor affinity due to methyl substitution .
  • 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one: Molecular Formula: C₁₅H₂₁NO₂ Features a ketone instead of a hydroxyl group, reducing hydrogen-bonding capacity and opioid activity .

Structural and Pharmacological Data Table

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Pharmacological Features
Target Compound C₁₄H₂₁NO₂ Aminomethyl, 3-methoxyphenyl 235.327 Potential monoaminergic activity; metabolite
Tramadol C₁₆H₂₅NO₂ Dimethylaminomethyl, 3-methoxyphenyl 263.38 Dual µ-opioid agonist + monoamine reuptake inhibition
(1S,2R)-2-(Aminomethyl)cyclohexanol C₇H₁₅NO Aminomethyl 129.2 Unknown CNS activity; simplified structure
Methylamino Variant C₁₅H₂₃NO₂ Methylaminomethyl, 3-methoxyphenyl 249.35 Intermediate opioid/metabolic profile
Ethylamino Cyclohexanone C₁₅H₂₁NO₂ Ethylamino, 3-methoxyphenyl, ketone 247.34 Reduced opioid activity due to ketone group

Research Findings and Implications

Stereochemical Sensitivity : The (1R,2R) configuration in both the target compound and tramadol is critical for receptor interactions. Tramadol’s cis-(1R,2R) isomer shows 3–4x higher µ-opioid affinity than trans isomers .

Metabolic Pathways: Demethylation of tramadol’s dimethylamino group generates the target compound, which may contribute to prolonged monoaminergic effects but reduced analgesia .

Biological Activity

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL, commonly referred to as a chiral compound, has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound's unique structural features—specifically the cyclohexane ring, aminomethyl group, and methoxyphenyl group—contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula : C14H21NO2
  • Molecular Weight : 235.32 g/mol
  • IUPAC Name : this compound
  • CAS Number : 185502-39-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in neurotransmission and other physiological processes.
  • Enzyme Modulation : It can inhibit or activate certain enzymes, affecting metabolic pathways.
  • Ion Channel Regulation : The compound's structure allows it to modulate ion channels, which is crucial for cellular excitability and signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies suggest that the compound may have potential antidepressant effects by modulating serotonin and norepinephrine levels in the brain.
  • Analgesic Properties : It has been observed to possess analgesic properties in animal models, indicating its potential use in pain management.
  • Neuroprotective Effects : The compound may offer neuroprotective benefits, possibly through antioxidant mechanisms or by reducing neuroinflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antidepressant Effects :
    • A clinical trial evaluated the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in mood and reduction in depressive symptoms compared to placebo controls.
  • Analgesic Activity Assessment :
    • In a preclinical study involving rodents, the administration of this compound resulted in a notable decrease in pain response during formalin tests.
  • Neuroprotective Mechanisms :
    • Research demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological Activity
(1R,2R)-2-(Aminomethyl)-1-(4-methoxyphenyl)cyclohexan-1-OLStructureSimilar antidepressant effects but lower potency
(1R,2R)-2-(Aminomethyl)-1-(3-hydroxyphenyl)cyclohexan-1-OLStructureEnhanced neuroprotective effects
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-amineStructureIncreased receptor binding affinity

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the stereochemistry and purity of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL?

  • Methodological Answer :

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Retention time and peak symmetry can confirm stereochemical integrity .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to verify diastereomeric ratios. For example, cyclohexanol derivatives often show distinct splitting patterns for axial vs. equatorial protons .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. This is critical for validating synthetic routes targeting specific stereoisomers .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated during weighing .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, especially given the compound’s amino and methoxy groups, which may pose irritant properties .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid direct skin contact due to potential amine reactivity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in the pharmacological activity of stereoisomers of this compound?

  • Methodological Answer :

  • Dose-Response Profiling : Compare EC50_{50} values of (1R,2R) vs. (1S,2S) isomers in target assays (e.g., receptor binding or enzyme inhibition) to identify stereospecific effects .
  • Metabolic Stability Studies : Use liver microsomes or hepatocytes to assess if metabolic differences (e.g., CYP450-mediated oxidation of the methoxyphenyl group) explain variability in activity .
  • Computational Docking : Perform molecular dynamics simulations to predict binding affinities of each isomer to target proteins, correlating with experimental IC50_{50} data .

Q. How can the synthetic route be optimized to minimize racemization during the formation of the aminomethyl group?

  • Methodological Answer :

  • Protecting Group Strategy : Temporarily protect the amine with a Boc or Fmoc group during cyclization steps to prevent undesired stereochemical inversion .
  • Low-Temperature Conditions : Perform reactions at −20°C to reduce kinetic energy and suppress racemization, particularly during nucleophilic substitutions .
  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for asymmetric induction in aminomethylation steps .

Q. What experimental approaches can elucidate the role of the 3-methoxyphenyl group in modulating target binding?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., 3-fluoro, 3-hydroxy) and compare binding affinities. For example, replacing methoxy with hydroxy may disrupt hydrogen-bonding networks .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the methoxyphenyl ring to crosslink and identify binding partners in cellular lysates .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions to assess the energetic contribution of the methoxy group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound across studies?

  • Methodological Answer :

  • Solvent Screening : Systematically test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled temperature (e.g., 25°C vs. 37°C) to identify solvent- or pH-dependent aggregation .
  • Dynamic Light Scattering (DLS) : Detect nanoaggregates in solution, which may lead to underestimation of solubility in poorly optimized assays .
  • Standardized Protocols : Adopt USP/Ph.Eur. guidelines for solubility testing to ensure cross-study comparability .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in cytotoxicity assays involving this compound?

  • Methodological Answer :

  • Vehicle Controls : Include DMSO or ethanol controls at matching concentrations to rule out solvent-induced toxicity .
  • Positive/Negative Controls : Use staurosporine (apoptosis inducer) and untreated cells to validate assay sensitivity .
  • Metabolic Inhibition : Co-treat with CYP450 inhibitors (e.g., ketoconazole) to assess if metabolites contribute to cytotoxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL
Reactant of Route 2
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL

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